3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione

Catalog No.
S12208605
CAS No.
983-01-7
M.F
C23H21N3O2
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimid...

CAS Number

983-01-7

Product Name

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione

IUPAC Name

3-[(4-methylanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28)

InChI Key

CAEXVQZQFATENT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound characterized by its imidazolidine-2,4-dione core structure. This compound features two phenyl groups and an amino group attached to a methyl-substituted phenyl moiety. The molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The imidazolidine ring contributes to its unique chemical properties, making it a subject of interest in various fields of research, particularly medicinal chemistry.

Due to the functional groups present. Notable reactions include:

  • Acylation: The introduction of acyl groups can modify the biological activity and solubility of the compound.
  • Halogenation: This reaction can occur at the phenyl rings or the imidazolidine moiety, potentially altering its reactivity.
  • Reduction: Reduction reactions can lead to the formation of derivatives with different functional groups.
  • Nucleophilic substitutions: These are common in compounds containing electron-withdrawing groups, allowing for further derivatization .

Research indicates that compounds similar to 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione exhibit various biological activities. For instance, derivatives of imidazolidine-2,4-dione have shown potential as anticonvulsants and have been investigated for their anti-inflammatory and analgesic properties. The specific biological activity of this compound may depend on its structural modifications and the presence of substituents that influence its interaction with biological targets .

The synthesis of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with 5,5-diphenylhydantoin and hydrazine hydrate as key precursors.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions to promote the formation of the desired imidazolidine structure.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound in pure form .

The applications of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione span several areas:

  • Pharmaceuticals: Its derivatives are explored for potential use in treating neurological disorders due to their anticonvulsant properties.
  • Chemical Research: This compound serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigations into its properties may lead to applications in developing new materials with specific functionalities .

Interaction studies focus on understanding how 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione interacts with biological macromolecules:

  • Protein Binding: Evaluating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Receptor Interactions: Studies on receptor binding affinities help assess its potential therapeutic effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can inform its safety and efficacy profiles .

Several compounds share structural similarities with 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5,5-Diphenylimidazolidine-2,4-dioneLacks amino substitutionKnown for anticonvulsant properties
3-Amino-5-methyl-5-phenyldihydropyrimidinoneContains a methyl group at position 3Exhibits different pharmacological activities
1-(4-Methylphenyl)-3-(phenyl)-ureaUrea linkage instead of imidazolidinePotentially different mechanisms of action

These compounds are compared based on their structural features and unique aspects that differentiate them from 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione. Each compound's distinct characteristics contribute to its unique biological activity and potential applications in medicinal chemistry .

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione belongs to the hydantoin class, a family of heterocyclic organic compounds with a five-membered ring structure containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4. The compound’s structure features:

  • A central imidazolidine-2,4-dione ring.
  • Two phenyl groups at the 5-position, contributing to lipophilicity.
  • A (4-methylphenyl)aminomethyl substituent at the 3-position, which may enhance bioavailability and target specificity.

The molecular formula, C₂₃H₂₁N₃O₂, reflects a balanced ratio of hydrophobic and polar moieties, enabling potential blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics. Comparative analysis with classical hydantoins like phenytoin reveals that the additional aromatic substituents in this compound could modulate sodium channel blocking efficiency while reducing off-target effects.

Historical Context of Hydantoin-Based Compounds in Medicinal Chemistry

Hydantoins have been integral to anticonvulsant therapy since the 1930s, when phenytoin (5,5-diphenylimidazolidine-2,4-dione) was first synthesized and commercialized under the brand name Dilantin. These compounds function by stabilizing voltage-gated sodium channels in their inactivated state, preventing neuronal hyperexcitability during seizures. Over decades, structural modifications to the hydantoin scaffold have aimed to:

  • Enhance anticonvulsant potency.
  • Reduce adverse effects like gingival hyperplasia and cognitive impairment.
  • Expand therapeutic applications to neurodegenerative diseases and cancer.

The introduction of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione represents a modern iteration of this strategy, combining steric bulk from diphenyl groups with a flexible aminomethyl side chain to optimize receptor interactions.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

371.16337692 g/mol

Monoisotopic Mass

371.16337692 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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